3-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
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Overview
Description
3-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that belongs to the class of thiadiazoles. . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of 3-bromophenyl hydrazine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted phenyl derivatives.
Oxidation and Reduction: The major products include oxidized or reduced thiadiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: A precursor in the synthesis of 3-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Another derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of the bromine atom on the phenyl ring, which enhances its reactivity and potential biological activities compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C10H7BrN2O2S |
---|---|
Molecular Weight |
299.15 g/mol |
IUPAC Name |
(3-bromophenyl) 4-methylthiadiazole-5-carboxylate |
InChI |
InChI=1S/C10H7BrN2O2S/c1-6-9(16-13-12-6)10(14)15-8-4-2-3-7(11)5-8/h2-5H,1H3 |
InChI Key |
MGASVKLWMQGZFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)OC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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